Cas no 2260933-27-3 (2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole)

2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole structure
2260933-27-3 structure
Productnaam:2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole
CAS-nummer:2260933-27-3
MF:C14H15Cl2NO4S
MW:364.244200944901
CID:6529724
PubChem ID:137945320

2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole Chemische en fysische eigenschappen

Naam en identificatie

    • SCHEMBL22556776
    • 5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
    • 2260933-27-3
    • 2-(chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole
    • EN300-6498834
    • 2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole
    • Inchi: 1S/C14H15Cl2NO4S/c1-22(18,19)6-2-5-20-12-4-3-10(7-11(12)16)13-9-17-14(8-15)21-13/h3-4,7,9H,2,5-6,8H2,1H3
    • InChI-sleutel: BMFPUSKCAWHZOE-UHFFFAOYSA-N
    • LACHT: ClC1C=C(C2=CN=C(CCl)O2)C=CC=1OCCCS(C)(=O)=O

Berekende eigenschappen

  • Exacte massa: 363.0098845g/mol
  • Monoisotopische massa: 363.0098845g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 7
  • Complexiteit: 443
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 77.8Ų

2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-6498834-0.25g
5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
2260933-27-3 95.0%
0.25g
$672.0 2025-03-14
Enamine
EN300-6498834-10.0g
5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
2260933-27-3 95.0%
10.0g
$5837.0 2025-03-14
Enamine
EN300-6498834-2.5g
5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
2260933-27-3 95.0%
2.5g
$2660.0 2025-03-14
Enamine
EN300-6498834-0.05g
5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
2260933-27-3 95.0%
0.05g
$315.0 2025-03-14
1PlusChem
1P028V5O-50mg
5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
2260933-27-3 95%
50mg
$452.00 2024-05-24
1PlusChem
1P028V5O-500mg
5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
2260933-27-3 95%
500mg
$1370.00 2024-05-24
1PlusChem
1P028V5O-100mg
5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
2260933-27-3 95%
100mg
$643.00 2024-05-24
Enamine
EN300-6498834-0.5g
5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
2260933-27-3 95.0%
0.5g
$1058.0 2025-03-14
Enamine
EN300-6498834-5.0g
5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
2260933-27-3 95.0%
5.0g
$3935.0 2025-03-14
Enamine
EN300-6498834-0.1g
5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole
2260933-27-3 95.0%
0.1g
$470.0 2025-03-14

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